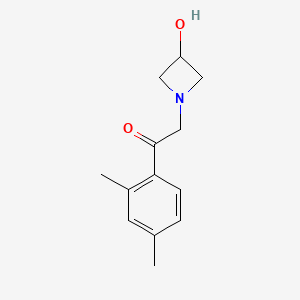

1-环辛基哌啶-3-醇

描述

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

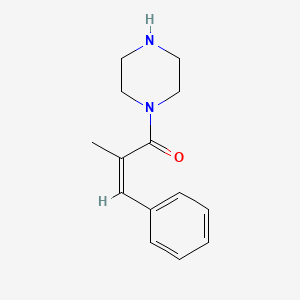

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . COPOL has a complex molecular structure that allows it to exhibit a range of biological activities.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

药理学研究

1-环辛基哌啶-3-醇: 是一种哌啶衍生物,属于药物行业中不可或缺的一类化合物。 哌啶结构存在于多种治疗剂中,包括止痛药、抗精神病药和降压药 。 该化合物的独特结构可能在合成具有改善疗效和减少副作用的新药方面至关重要。

抗菌应用

研究表明哌啶衍生物具有抗菌特性 。 1-环辛基哌啶-3-醇 可以被研究其作为抗菌剂的潜在用途,可能导致新的抗生素或消毒剂的开发。

环境影响

哌啶衍生物正在被研究它们在海洋藻类环境信号和防御机制中的作用 。 1-环辛基哌啶-3-醇 可以帮助理解这些化合物如何影响生态平衡和藻类防御策略。

未来方向

Piperidines, including 1-Cyclooctylpiperidin-3-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

作用机制

Target of Action

Related compounds have been found to interact with the nociceptin receptor (nopr), a member of the opioid receptor family . This receptor is a target for the treatment of pain and drug abuse .

Mode of Action

It is suggested that related compounds act as partial agonists at both the nopr and μ-opioid receptors

Biochemical Pathways

It has been suggested that related compounds can affect the fatty acid-oxylipin metabolic cycle through a positive feedback loop . This could lead to the upregulation of the synthesis of certain oxylipins, which are oxygenated derivatives of fatty acids that regulate a variety of plant physiological and pathological processes .

Result of Action

Related compounds have been found to produce analgesia, or pain relief, that was reversible with naloxone, an opioid antagonist . This suggests that these compounds may have a similar effect on pain perception.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. For instance, 1-octen-3-ol, a related compound, has been found to act as a self-stimulating community messenger in marine algae, with its production being self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . This suggests that environmental factors such as the presence of other organisms or specific environmental conditions could potentially influence the action of 1-Cyclooctylpiperidin-3-ol.

生化分析

Biochemical Properties

1-Cyclooctylpiperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 1-Cyclooctylpiperidin-3-ol is with enzymes involved in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . This interaction can lead to the modulation of enzyme activity, affecting the overall metabolic flux.

Additionally, 1-Cyclooctylpiperidin-3-ol can bind to specific proteins, altering their conformation and function. This binding can result in either activation or inhibition of the protein’s activity, depending on the nature of the interaction. For example, it has been shown to interact with G-protein coupled receptors, influencing signal transduction pathways . These interactions highlight the compound’s potential in modulating various biochemical processes.

Cellular Effects

The effects of 1-Cyclooctylpiperidin-3-ol on cellular processes are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. One of the notable effects is its impact on cell signaling pathways. By interacting with G-protein coupled receptors, 1-Cyclooctylpiperidin-3-ol can modulate the downstream signaling cascades, leading to changes in cellular responses .

Furthermore, 1-Cyclooctylpiperidin-3-ol has been observed to affect gene expression. It can either upregulate or downregulate the expression of specific genes, depending on the cellular context. This modulation of gene expression can result in changes in cellular metabolism, influencing processes such as cell growth, differentiation, and apoptosis . These cellular effects underscore the compound’s potential in therapeutic applications and research.

Molecular Mechanism

The molecular mechanism of action of 1-Cyclooctylpiperidin-3-ol involves several key interactions at the molecular level. One of the primary mechanisms is its binding to specific biomolecules, such as enzymes and receptors. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting their metabolic activity . This binding can result in changes in the enzyme’s conformation, influencing its catalytic properties.

Additionally, 1-Cyclooctylpiperidin-3-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular responses . These molecular mechanisms highlight the compound’s potential in modulating various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclooctylpiperidin-3-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Cyclooctylpiperidin-3-ol is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used.

In in vitro studies, prolonged exposure to 1-Cyclooctylpiperidin-3-ol has been observed to result in sustained changes in cellular metabolism and gene expression . These changes can lead to alterations in cell growth, differentiation, and apoptosis, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-Cyclooctylpiperidin-3-ol in animal models vary with different dosages. Studies have shown that the compound exhibits a dose-dependent effect on various physiological and biochemical parameters . At lower doses, 1-Cyclooctylpiperidin-3-ol has been observed to have minimal adverse effects, with significant therapeutic potential. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

1-Cyclooctylpiperidin-3-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing the overall metabolic flux.

Additionally, 1-Cyclooctylpiperidin-3-ol can affect the levels of specific metabolites, altering the cellular metabolic state. For instance, its interaction with enzymes involved in lipid metabolism can result in changes in lipid levels, influencing cellular energy balance and signaling . These metabolic pathways highlight the compound’s potential in modulating various biochemical processes.

Transport and Distribution

The transport and distribution of 1-Cyclooctylpiperidin-3-ol within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, 1-Cyclooctylpiperidin-3-ol can bind to various proteins, affecting its distribution and accumulation within specific cellular compartments.

Additionally, the compound’s interaction with binding proteins can influence its transport and distribution within tissues. These interactions can result in either enhanced or reduced bioavailability, depending on the nature of the binding . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 1-Cyclooctylpiperidin-3-ol plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus and mitochondria, depending on the presence of specific targeting signals and post-translational modifications .

These subcellular localizations can influence the compound’s activity, as its interactions with biomolecules can vary depending on the cellular compartment. For instance, its interaction with nuclear transcription factors can result in changes in gene expression, while its interaction with mitochondrial enzymes can affect cellular energy metabolism . Understanding these subcellular localization patterns is crucial for elucidating the compound’s mechanism of action.

属性

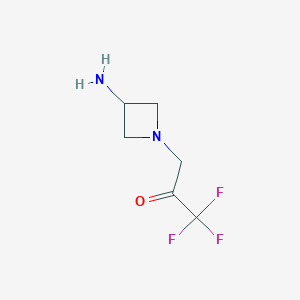

IUPAC Name |

1-cyclooctylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c15-13-9-6-10-14(11-13)12-7-4-2-1-3-5-8-12/h12-13,15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEARMEMSMSQFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。